(2-Iodo-5-methylphenyl)methanamine
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Overview
Description
(2-Iodo-5-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features an iodine atom and a methyl group attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodo-5-methylphenyl)methanamine typically involves the iodination of 5-methylphenylmethanamine. One common method is the Sandmeyer reaction, where 5-methylphenylmethanamine is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the ortho position relative to the methyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(2-Iodo-5-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides.
Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 5-methylphenylmethanamine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like PhI(OAc)2 in combination with TEMPO can be used for the oxidation of the amine group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: Imines, nitriles, and amides.
Reduction: 5-Methylphenylmethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Iodo-5-methylphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Iodo-5-methylphenyl)methanamine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its amine group. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Methylphenylmethanamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodoaniline: Similar structure but lacks the methyl group, affecting its steric and electronic properties.
2-Iodo-4-methylphenylmethanamine: Positional isomer with different reactivity and properties.
Uniqueness
(2-Iodo-5-methylphenyl)methanamine is unique due to the presence of both the iodine atom and the methyl group, which confer distinct reactivity and potential applications compared to its analogs. The iodine atom enhances its utility in substitution reactions, while the methyl group influences its steric and electronic characteristics.
Properties
IUPAC Name |
(2-iodo-5-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZOYIDAKMIBKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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